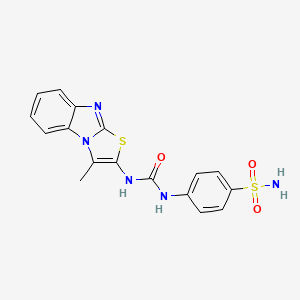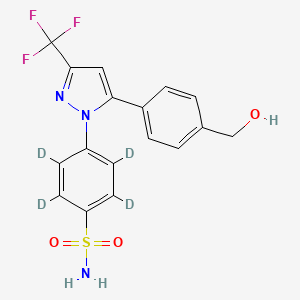
Hydroxy Celecoxib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Celecoxib-d4 is a deuterium-labeled derivative of Hydroxy Celecoxib, which is a metabolite of Celecoxib. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, commonly used as a nonsteroidal anti-inflammatory drug (NSAID) for the treatment of conditions such as osteoarthritis and rheumatoid arthritis . The deuterium labeling in this compound enhances its utility in pharmacokinetic and metabolic studies by providing a stable isotope for tracing and analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxy Celecoxib-d4 is synthesized from deuterium-labeled 4-acetamidobenzenesulfonyl through a series of chemical reactions. The synthetic route involves amination, hydrolysis, diazotization, reduction, and cyclization . The key steps include:
Amination: Introduction of an amine group to the starting material.
Hydrolysis: Conversion of the amide group to a carboxylic acid.
Diazotization: Formation of a diazonium salt from the amine.
Reduction: Reduction of the diazonium salt to form the desired intermediate.
Cyclization: Formation of the pyrazole ring structure.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process includes improved work-up and purification steps to ensure high chemical purity and isotope abundance .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents such as tetrabutylammonium permanganate.
Reduction: Reduction of intermediates during the synthesis process.
Substitution: Introduction of deuterium atoms in place of hydrogen atoms to create the deuterium-labeled compound.
Common Reagents and Conditions
Oxidizing Agents: Tetrabutylammonium permanganate for oxidation reactions.
Reducing Agents: Common reducing agents used in the synthesis process.
Solvents: Methanol and other appropriate solvents for the reactions.
Major Products Formed
Celecoxib Carboxylic Acid: Formed through oxidation of this compound.
Deuterium-Labeled Intermediates: Formed during the synthesis process.
Aplicaciones Científicas De Investigación
Hydroxy Celecoxib-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Celecoxib in the body.
Drug Metabolism Studies: Helps in understanding the metabolism of Celecoxib and its metabolites.
Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for precise quantification and analysis.
Biological Research: Investigates the biological effects and interactions of Celecoxib and its metabolites.
Mecanismo De Acción
Hydroxy Celecoxib-d4 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces inflammation and pain without significantly affecting COX-1, which is responsible for maintaining normal physiological functions .
Comparación Con Compuestos Similares
Hydroxy Celecoxib-d4 is compared with other similar compounds such as:
Celecoxib: The parent compound, which is a selective COX-2 inhibitor.
Hydroxy Celecoxib: The non-deuterium-labeled metabolite of Celecoxib.
Celecoxib Carboxylic Acid: Another metabolite formed through oxidation.
Other COX-2 Inhibitors: Such as rofecoxib and etoricoxib, which also selectively inhibit COX-2 but may have different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies .
Propiedades
Fórmula molecular |
C17H14F3N3O3S |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
Clave InChI |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)CO)[2H])[2H])S(=O)(=O)N)[2H] |
SMILES canónico |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
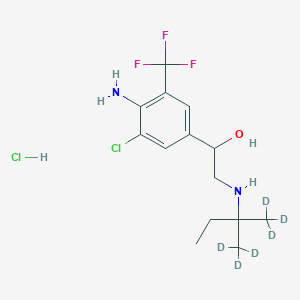
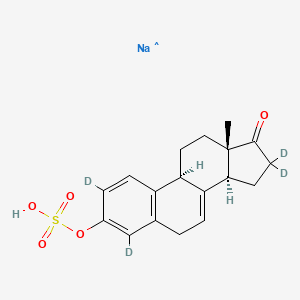


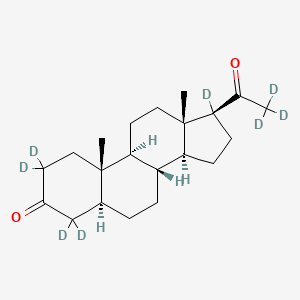
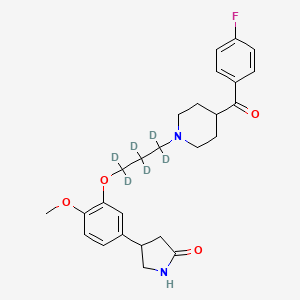
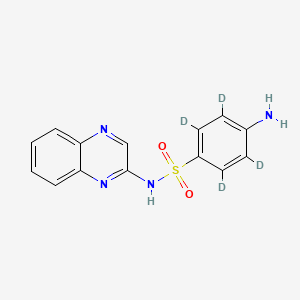

![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
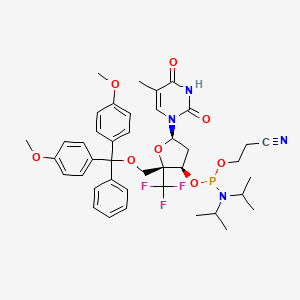
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
